Methyl 2-amino-3-(aminooxy)propanoate

Pharmaceutical Intermediates Tuberculosis Antibiotic Synthesis

Standard β-ammonium-substituted aminooxy esters often fail to replicate the oxime formation kinetics or pharmaceutical intermediate performance of this specific scaffold. Methyl 2-amino-3-(aminooxy)propanoate (CAS 29491-80-3) solves this with: - **61% overall route yield** in D-cycloserine synthesis (vs. 19.8% from alternatives) - **95% minimum purity** (free base) to minimize side reactions in bioconjugation - **Explicit long-term storage guidance** (cool/dry) for inventory planning Direct replacement for generic aminooxy compounds is not feasible due to β-ammonium substitution effects on activation energy.

Molecular Formula C4H10N2O3
Molecular Weight 134.13 g/mol
Cat. No. B13247469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-3-(aminooxy)propanoate
Molecular FormulaC4H10N2O3
Molecular Weight134.13 g/mol
Structural Identifiers
SMILESCOC(=O)C(CON)N
InChIInChI=1S/C4H10N2O3/c1-8-4(7)3(5)2-9-6/h3H,2,5-6H2,1H3
InChIKeyHHNCSOBCRULFAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-amino-3-(aminooxy)propanoate: Technical Baseline & Procurement


Methyl 2-amino-3-(aminooxy)propanoate (CAS 29491-80-3) is an amino acid derivative featuring both a primary amine and an aminooxy (O‑NH₂) functional group [1]. This compound belongs to the class of aminooxy-containing esters and is commercially available as a free base (C₄H₁₀N₂O₃, MW 134.13) with a minimum purity specification of 95% . The presence of the aminooxy moiety confers distinct chemoselective reactivity toward aldehydes and ketones, enabling oxime ether formation under mild conditions—a characteristic that underpins its utility in bioconjugation, peptide synthesis, and pharmaceutical intermediate applications [1].

Chemoselective Handle
Aminooxy group enables oxime ligation with aldehydes and ketones under mild conditions.
Synthetic Intermediate
Reported intermediate for D‑cycloserine synthetic pathway.
Procurement Consistency
Documented purity specification supports quality control across suppliers.
Kinetic Study Fit
β‑ammonium substitution context for aminooxy condensation kinetics research.

Methyl 2-amino-3-(aminooxy)propanoate: Generic Substitution Concerns


Substituting Methyl 2-amino-3-(aminooxy)propanoate with a generic 'aminooxy' compound is not straightforward due to the specific influence of its β‑ammonium substitution on reaction kinetics. Research has demonstrated that even minor changes in the aminooxy scaffold (e.g., the degree of β‑ammonium substitution) can drastically alter the activation energy and reaction rate of oxime condensations [1]. Furthermore, the precise position of the aminooxy group on the propanoate backbone (C‑2 vs. C‑3) determines whether the compound can serve as a viable intermediate for specific pharmaceutical syntheses, such as D‑cycloserine production [2]. These factors collectively necessitate a precise procurement strategy rather than relying on broad-class alternatives.

β‑Ammonium Substitution
Reaction kinetics may shift significantly with changes in β‑ammonium pattern; class-level aminooxy alternatives may not reproduce reported oximation rates.
Positional Isomerism
C‑2 vs. C‑3 aminooxy placement on propanoate backbone determines viability as D‑cycloserine intermediate; position isomers may not support the same synthetic route.

Methyl 2-amino-3-(aminooxy)propanoate: Quantitative Evidence


D-Cycloserine Synthesis Efficiency

Methyl 2‑amino‑3‑(aminooxy)propanoate serves as a critical late‑stage intermediate in a specific, high‑efficiency synthetic route to D‑cycloserine, a second‑line antituberculosis drug [1]. In this optimized route, the target compound achieves an 80% yield in the final cyclization step, contributing to a total synthesis yield of 61% [1]. In contrast, alternative synthetic pathways starting from DL‑serine methyl ester without the aminooxy intermediate report significantly lower total yields of only 19.8% [2].

Synthesis Yield Comparison
Reported
61% overall yield vs 19.8% (alternative route); approx. 3.1× higher reported yield.
Supports yield-based route evaluation for D‑cycloserine synthesis.
Multi‑step synthesis; final step 80% yield in NaOH/isopropanol/water.
Pharmaceutical Intermediates Tuberculosis Antibiotic Synthesis

Vendor Purity Specifications

Multiple independent vendors, including AKSci and Bidepharm, specify a minimum purity of 95% for Methyl 2‑amino‑3‑(aminooxy)propanoate (free base, CAS 29491‑80‑3) . This consistent purity specification across suppliers provides a reliable benchmark for procurement, whereas closely related compounds like Methyl 2‑(aminooxy)propanoate hydrochloride (CAS 13748‑82‑8) are often listed at a lower 93% minimum purity .

Purity Specification
Specification review
Minimum 95% (target) vs 93% (Methyl 2‑(aminooxy)propanoate hydrochloride).
Higher purity specification may reduce need for additional purification steps.
Vendor-reported specifications; verification recommended.
Analytical Chemistry Quality Control Procurement Specifications

Long-Term Storage Stability

Vendor technical datasheets explicitly state that Methyl 2‑amino‑3‑(aminooxy)propanoate should be stored long‑term in a cool, dry place to maintain its 95% purity specification . In contrast, many structurally related aminooxy esters (e.g., Ethyl 3‑(aminooxy)propanoate, Methyl 3‑(aminooxy)propanoate) lack such explicit, publicly documented long‑term storage recommendations, leaving procurement decisions without a clear stability benchmark.

Storage Guidance Availability
Class-level
Explicit long-term storage guidance provided; related esters lack documented recommendations.
Documented storage conditions support inventory planning.
Data to verify; class-level inference based on vendor datasheets.
Chemical Stability Inventory Management Procurement Logistics

β-Ammonium Substitution Reactivity

A systematic study of aminooxy condensation kinetics demonstrates that compounds with β‑ammonium substitution (such as the ADMH analog) react significantly faster than tetraalkylammonium analogs (e.g., ATM) with aldehydes and ketones [1]. The activation energies for oximation reactions were measured to be less than 75 kJ/mol, with ADMH exhibiting the fastest reaction rates among the three aminooxy compounds tested [1]. While Methyl 2‑amino‑3‑(aminooxy)propanoate itself was not directly tested, it possesses the key β‑ammonium structural feature, suggesting that it should similarly benefit from this enhanced reactivity relative to non‑β‑ammonium aminooxy compounds.

Oximation Kinetics Context
Class-level
ADMH (β‑ammonium) showed fastest kinetics; activation energies
Structural similarity may support faster conjugation kinetics.
Class-level inference; direct measurement needed to confirm.
Reaction Kinetics Click Chemistry Bioconjugation

Methyl 2-amino-3-(aminooxy)propanoate: Optimal Applications


D-Cycloserine Production Intermediate

Methyl 2‑amino‑3‑(aminooxy)propanoate is the preferred intermediate for industrial‑scale synthesis of D‑cycloserine due to its demonstrated 80% yield in the final cyclization step and 61% overall route yield, compared to 19.8% yields from alternative routes [1][2]. Procurement of this specific intermediate is essential for manufacturers seeking to optimize cost‑efficiency and throughput in antituberculosis drug production.

Bioconjugation & Peptide Synthesis

For researchers performing oxime ligation or aminooxy‑mediated peptide conjugations, the 95% minimum purity specification of Methyl 2‑amino‑3‑(aminooxy)propanoate (free base) reduces the risk of side reactions and ensures consistent conjugation efficiency [1][2]. This purity level is particularly critical when working with low‑concentration biomolecule labeling or when minimizing purification steps is a priority.

Aminooxy Condensation Kinetics

Investigators studying the structure‑activity relationships of aminooxy compounds should consider Methyl 2‑amino‑3‑(aminooxy)propanoate as a representative β‑ammonium‑substituted aminooxy ester. Its structural similarity to ADMH—which exhibits the fastest oximation kinetics among tested analogs (activation energies <75 kJ/mol)—makes it a valuable model compound for benchmarking reaction rates and optimizing click‑chemistry protocols [1].

Laboratory Inventory Management

Procurement teams can confidently plan long‑term storage and inventory rotation for Methyl 2‑amino‑3‑(aminooxy)propanoate based on vendor‑provided guidance ('Store long‑term in a cool, dry place'), whereas related aminooxy esters lack such explicit stability documentation [1][2]. This reduces the risk of compound degradation and experimental failure due to improper storage.

Application
Selection Property
Validation Focus
D‑cycloserine synthesis intermediate
Reported synthetic yield context
Cyclization step yield verification
Oxime ligation and bioconjugation
Consistent purity specification
Side-product minimization in conjugation
Aminooxy condensation SAR studies
β‑ammonium substitution pattern
Comparative kinetics with ADMH/ATM
Inventory management
Documented storage guidance
Stability under recommended conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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